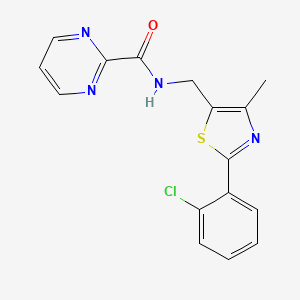

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide

Description

BenchChem offers high-quality N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c1-10-13(9-20-15(22)14-18-7-4-8-19-14)23-16(21-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSKJJUABZZKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its structural characteristics, biological activities, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a thiazole ring linked to a pyrimidine moiety via a methylene bridge. The presence of a chlorinated phenyl group enhances its chemical properties and biological interactions. Its molecular formula is with a molecular weight of approximately 412.9 g/mol .

Biological Activities

Research indicates that compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide exhibit significant biological activities, including:

- Anticancer Activity : The compound has shown promise in targeting various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of survival proteins .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways .

- Antimicrobial Properties : Similar thiazole and pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiazole and pyrimidine rings can significantly influence the biological potency of the compound. For instance, substitution patterns on the pyrimidine core have been shown to enhance selectivity and potency against specific targets, such as cyclin-dependent kinases (CDKs) . A summary of some compounds with related structural features is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole + Pyrimidine | Anticancer |

| Compound B | Benzothiazole + Pyrimidine | Antimicrobial |

| Compound C | Thiazole + Imidazole | Enzyme Inhibitor |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have indicated that N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide can inhibit the growth of various cancer cell lines by inducing apoptosis. Specific mechanisms include downregulation of anti-apoptotic proteins like Mcl-1 .

- Enzyme Inhibition : A study focusing on NAPE-PLD inhibitors highlighted that compounds structurally similar to this pyrimidine derivative could effectively decrease levels of bioactive lipids in cellular models, suggesting potential applications in metabolic disorders .

- Antimicrobial Activity : Research has shown that thiazole derivatives exhibit significant antimicrobial effects, which may extend to this compound due to its structural similarities with known antimicrobial agents .

Q & A

What are the established synthetic routes for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide?

Level: Basic

Methodological Answer:

The compound is synthesized via multi-step protocols involving:

- Acylation : Reacting 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride to form the thiazole-pyrimidine backbone .

- Amination : Subsequent nucleophilic substitution with pyrimidine-2-carboxamide derivatives under basic conditions (e.g., NaH-mediated coupling) to introduce the carboxamide group .

- Protection/Deprotection : Use of 4-methoxybenzyl (PMB) protecting groups for amine intermediates, followed by acidic or catalytic hydrogenation deprotection .

How is the structural integrity of this compound validated in academic research?

Level: Basic

Methodological Answer:

Key techniques include:

- Spectroscopy : H/C NMR and IR to confirm functional groups (e.g., amide C=O at ~1650–1700 cm) .

- X-ray Crystallography : Refinement via SHELXL (SHELX suite) to resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

What advanced strategies are used to analyze structure-activity relationships (SAR) for this compound?

Level: Advanced

Methodological Answer:

SAR studies focus on:

- Substituent Effects : Comparing analogs with modified thiazole (e.g., 4-methyl vs. 4-ethyl) or pyrimidine (e.g., 2-carboxamide vs. 2-ethoxy) groups to assess kinase inhibition potency .

- Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) to identify critical interactions with Src/Abl kinase ATP-binding pockets .

- Bioisosteric Replacement : Replacing the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to optimize solubility while retaining activity .

How are crystallographic challenges addressed during X-ray analysis of this compound?

Level: Advanced

Methodological Answer:

- Data Collection : High-resolution synchrotron data (≤1.0 Å) to resolve weak C–H⋯π interactions and disordered solvent molecules .

- Refinement in SHELXL : Use of restraints for flexible moieties (e.g., methyl groups) and TWIN commands for twinned crystals .

- Validation Tools : PLATON to check for missed symmetry and R values <5% to ensure data quality .

How can contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?

Level: Advanced

Methodological Answer:

- Orthogonal Assays : Confirm target engagement using cellular thermal shift assays (CETSA) alongside enzymatic kinase inhibition assays .

- Solubility Optimization : Adjust formulations with co-solvents (e.g., PEG-400) or nanoemulsions to improve bioavailability in animal models .

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy discrepancies .

What computational approaches predict the compound’s binding mode and stability?

Level: Advanced

Methodological Answer:

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) to assess conformational stability of the thiazole-pyrimidine core in kinase binding sites over 100 ns trajectories .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., chlorine vs. fluorine at the phenyl ring) .

- QM/MM Hybrid Methods : Evaluate electronic effects of the 2-carboxamide group on hydrogen-bonding networks with kinase residues .

What quality control methods ensure purity during synthesis?

Level: Basic

Methodological Answer:

- HPLC : Reverse-phase C18 columns (e.g., 90:10 HO:ACN gradient) with UV detection (λ = 254 nm) to achieve ≥95% purity .

- TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress and isolate intermediates .

How can synthetic yields be optimized for complex intermediates?

Level: Advanced

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h for amination steps) while maintaining >80% yield .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to attach aryl groups to the thiazole ring .

- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., acylation) to minimize byproducts .

What strategies mitigate solubility limitations in biological assays?

Level: Advanced

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the pyrimidine carboxamide group for enhanced aqueous solubility .

- Co-solvent Systems : Use DMSO/PBS (≤0.1% DMSO) to maintain compound stability in cell culture .

- Salt Formation : Hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

How is polymorphism analyzed and controlled in crystallographic studies?

Level: Advanced

Methodological Answer:

- DSC/TGA : Differential scanning calorimetry to identify polymorphic transitions (e.g., Form I vs. Form II) .

- Crystallization Screening : High-throughput vapor diffusion with 96-well plates to isolate stable polymorphs .

- Hirshfeld Surface Analysis : CrystalExplorer software to quantify intermolecular interactions (e.g., π-stacking vs. H-bonding) driving polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.